molecular formula C17H12ClNO2 B1362129 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid CAS No. 350997-46-5

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B1362129
CAS No.: 350997-46-5
M. Wt: 297.7 g/mol
InChI Key: CDRUOLULNFZWLV-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a 3-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene can yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.

    Industry: It may be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)quinoline-4-carboxylic acid: Similar structure but lacks the methyl group at the 3-position.

    3-Methylquinoline-4-carboxylic acid: Similar structure but lacks the 3-chlorophenyl group.

    2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the chlorine atom on the phenyl ring.

Uniqueness

2-(3-Chlorophenyl)-3-methylquinoline-4-carboxylic acid is unique due to the specific combination of substituents on the quinoline core. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)13-7-2-3-8-14(13)19-16(10)11-5-4-6-12(18)9-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRUOLULNFZWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358021
Record name 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-46-5
Record name 2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350997-46-5
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